4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl and oxadiazole intermediates. One common method involves the following steps:
Preparation of 4’-Propoxybiphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromobiphenyl and propylboronic acid in the presence of a palladium catalyst.
Formation of 1,2,4-Oxadiazole Ring: The biphenyl intermediate is then reacted with a nitrile oxide to form the oxadiazole ring.
Coupling with Pyridine: Finally, the oxadiazole intermediate is coupled with 4-bromopyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine
- 3,5-Bis(1-imidazoly)pyridine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its combination of a biphenyl group, an oxadiazole ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-(4-propoxyphenyl)phenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H19N3O2/c1-2-15-26-20-9-7-17(8-10-20)16-3-5-18(6-4-16)21-24-22(27-25-21)19-11-13-23-14-12-19/h3-14H,2,15H2,1H3 |
InChI Key |
COJYINDLIVIWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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